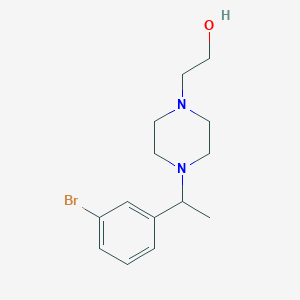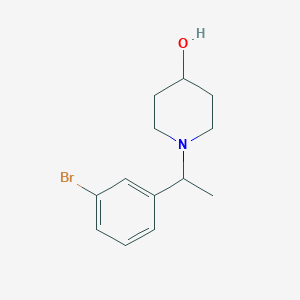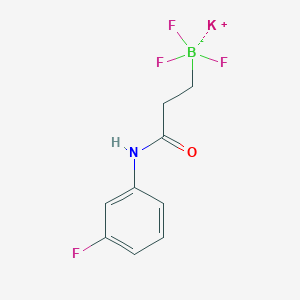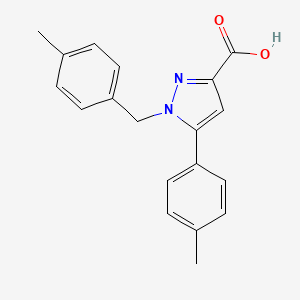![molecular formula C12H20O3 B1408627 Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester CAS No. 1113001-78-7](/img/structure/B1408627.png)
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Overview
Description
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is a chemical compound with the IUPAC name tert-butyl 2-(3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .
Molecular Structure Analysis
The molecular structure of this compound consists of three rings of four carbon atoms each . The InChI code for this compound is 1S/C12H20O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h13H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 . It is a liquid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Bicyclo[1.1.1]pentanes : Bicyclo[1.1.1]pentanes have been synthesized directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles. This method enables efficient incorporation of various pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).
Enantioselective Functionalization : Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes provides access to chiral substituted bicyclo[1.1.1]pentanes, maintaining the integrity of their carbocyclic framework (Garlets et al., 2020).
Radical Acylation : A method for radical acylation of [1.1.1]propellane with aldehydes has been developed, providing straightforward access to bicyclo[1.1.1]pentane ketones, useful for drug discovery (Li et al., 2022).
Bioisostere and Pharmacological Applications
Use as Bioisosteres : Bicyclo[1.1.1]pentanes are recognized as bioisosteres for aryl, tert-butyl, and internal alkynes in medicinal chemistry, offering metabolic stability and potential therapeutic benefits (Wu et al., 2020).
Application in Medicinal Chemistry : Continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts has been developed for use in metallaphotoredox cross-couplings, showcasing their increasing popularity in medicinal chemistry as bioisosteres (VanHeyst et al., 2020).
Material Science and High-Energy Applications
- High Energy Density Materials : Theoretical studies on polynitrobicyclo[1.1.1]pentanes have explored their potential as high-energy density materials for defense applications, indicating better stability and insensitivity in certain derivatives (Ghule et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCPGBUFZLHWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134679 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1113001-78-7 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113001-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















